molecular formula C17H35NS2 B3057197 Bis(2-ethylhexyl)carbamodithioic acid CAS No. 77414-73-4

Bis(2-ethylhexyl)carbamodithioic acid

Cat. No.: B3057197
CAS No.: 77414-73-4
M. Wt: 317.6 g/mol
InChI Key: XJCMKFWIBWYYIB-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)carbamodithioic acid: is an organic compound with the molecular formula C₁₇H₃₅NS₂. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2-ethylhexyl)carbamodithioic acid typically involves the reaction of 2-ethylhexylamine with carbon disulfide, followed by oxidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: : Bis(2-ethylhexyl)carbamodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule .

Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield thiols or amines .

Scientific Research Applications

Chemistry: : In chemistry, Bis(2-ethylhexyl)carbamodithioic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .

Industry: : Industrial applications include its use as an additive in lubricants and as a stabilizer in polymer production. Its chemical properties make it suitable for enhancing the performance and durability of industrial products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Bis(2-ethylhexyl)phthalate and Bis(2-ethylhexyl)sebacate. These compounds share structural similarities but differ in their chemical properties and applications .

Uniqueness: : Bis(2-ethylhexyl)carbamodithioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

bis(2-ethylhexyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NS2/c1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCMKFWIBWYYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275823
Record name Carbamodithioic acid, bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77414-73-4
Record name Carbamodithioic acid, bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-ethylhexyl)carbamodithioic acid
Reactant of Route 2
Bis(2-ethylhexyl)carbamodithioic acid
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Bis(2-ethylhexyl)carbamodithioic acid
Reactant of Route 4
Bis(2-ethylhexyl)carbamodithioic acid
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Bis(2-ethylhexyl)carbamodithioic acid
Reactant of Route 6
Bis(2-ethylhexyl)carbamodithioic acid

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